(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring, a pyrazine moiety, and a piperidine ring, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell growth and division.
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory activity against BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Result of Action
The compound demonstrates significant anti-proliferative activity against certain cell lines . It has been shown to modulate the expression of certain proteins, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in certain cells .
Action Environment
The therapeutic efficacy of this compound in cancer therapy varies depending on the cancer subtype, particularly in the treatment of TNBC (Triple-Negative Breast Cancer) . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as the specific type of cancer cells present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves coupling the piperidine ring to the intermediate product under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazine and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research as a BRD4 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another BRD4 inhibitor with a similar isoxazole core.
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one: Shares structural similarities but differs in the linker and functional groups.
Uniqueness
What sets (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)16(21)20-8-4-5-12(9-20)23-15-14(22-3)17-6-7-18-15/h6-7,12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVQZKUTDUDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.